The Dihydropyridine MRS1845: A Technical Guide to its Mechanism of Action as a Store-Operated Calcium Channel Inhibitor
The Dihydropyridine MRS1845: A Technical Guide to its Mechanism of Action as a Store-Operated Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MRS1845 is a synthetic dihydropyridine derivative that functions as a selective inhibitor of store-operated calcium (SOC) channels, with a notable potency against the ORAI1 calcium channel, a key component of the calcium release-activated calcium (CRAC) channel machinery. Its mechanism of action centers on the blockade of store-operated calcium entry (SOCE), a crucial signaling process in a multitude of cell types. This document provides a comprehensive overview of the mechanism of action of MRS1845, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Mechanism of Action
MRS1845 exerts its inhibitory effects on SOCE, a process initiated by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident calcium sensor. Upon calcium store depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular calcium into the cell.
MRS1845 acts by directly inhibiting the ORAI1 channel, thereby preventing the influx of calcium that is normally triggered by STIM1 activation. This blockade of SOCE disrupts the downstream signaling cascades that are dependent on a sustained increase in intracellular calcium concentration. One of the most critical downstream pathways affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. The inhibition of calcium influx by MRS1845 prevents the activation of the calcium-dependent phosphatase calcineurin, which in turn inhibits the dephosphorylation and subsequent nuclear translocation of NFAT transcription factors. This ultimately leads to the suppression of the expression of NFAT-dependent genes, which are involved in various cellular processes, including immune responses and cell proliferation.
Quantitative Data
The inhibitory potency of MRS1845 on SOCE has been characterized in various studies. The following table summarizes the key quantitative data available for MRS1845.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 | 1.7 µM | HL-60 | Inhibition of capacitative calcium influx elicited by ATP. | [1][2] |
| Potency Comparison | Less potent than Synta66, 2-APB, GSK-7975A, and SKF96365 | Human platelets | Comparative study of SOCE inhibitors. | |
| L-type Calcium Channel Inhibition | IC50 = 2.1 µM | Not specified | Demonstrates similar potency against L-type calcium channels. |
Signaling Pathway
The signaling pathway affected by MRS1845 is depicted below. The diagram illustrates the process of store-operated calcium entry and the point of inhibition by MRS1845, as well as the subsequent impact on the calcineurin-NFAT pathway.
Experimental Protocols
Inhibition of Capacitative Calcium Entry in HL-60 Cells
This protocol is based on the methodology described in the primary literature characterizing MRS1845[1][2].
1. Cell Culture and Preparation:
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Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Harvest cells in the logarithmic growth phase.
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Wash the cells twice with a balanced salt solution (BSS) containing 130 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 0.9 mM NaH2PO4, 25 mM glucose, and 20 mM HEPES, pH 7.4.
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Resuspend the cells in BSS at a density of 1 x 107 cells/mL.
2. Calcium Measurement:
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Load the cells with a fluorescent calcium indicator, such as Fura-2 AM (2 µM), by incubating for 30-60 minutes at 37°C.
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After loading, wash the cells twice with BSS to remove extracellular dye.
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Resuspend the cells in BSS at a final concentration of 1 x 106 cells/mL.
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Transfer the cell suspension to a quartz cuvette in a fluorometer equipped with a magnetic stirrer and maintain the temperature at 37°C.
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Measure the fluorescence of Fura-2 at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (340/380) is used to determine the intracellular calcium concentration.
3. Inhibition Assay:
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Record a stable baseline fluorescence for 1-2 minutes.
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Add MRS1845 at various concentrations (e.g., from 0.1 to 100 µM) or the vehicle control (DMSO) to the cell suspension and incubate for 5-10 minutes.
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To induce capacitative calcium entry, stimulate the cells with ATP (100 µM) to deplete intracellular calcium stores.
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Monitor the change in intracellular calcium concentration. The initial transient peak represents calcium release from intracellular stores, and the subsequent sustained plateau phase represents calcium influx through store-operated channels.
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Quantify the inhibitory effect of MRS1845 by measuring the reduction in the plateau phase of the calcium response compared to the vehicle control.
4. Data Analysis:
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Calculate the percentage of inhibition for each concentration of MRS1845.
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Plot the percentage of inhibition against the logarithm of the MRS1845 concentration to generate a dose-response curve.
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Determine the IC50 value, the concentration of MRS1845 that causes 50% inhibition of the capacitative calcium entry, by fitting the data to a sigmoidal dose-response equation.
Experimental Workflow Diagram
Conclusion
MRS1845 is a valuable research tool for investigating the physiological and pathological roles of store-operated calcium entry. Its mechanism of action as an ORAI1 channel inhibitor provides a means to dissect the intricate signaling pathways regulated by intracellular calcium. The provided data and protocols offer a foundation for researchers to effectively utilize MRS1845 in their studies of calcium signaling. Further research is warranted to explore the full selectivity profile of MRS1845 and its potential therapeutic applications in diseases where dysregulation of SOCE is implicated.
